
2-Pentylpropane-1,3-diol
Overview
Description
2-Pentylpropane-1,3-diol (IUPAC name: this compound) is a branched diol with the molecular formula C₈H₁₈O₂ and a molecular weight of 146.23 g/mol . Its structure features a central carbon atom bonded to two hydroxymethyl groups (–CH₂OH) and a pentyl chain (–C₅H₁₁), as represented by the SMILES notation CCCCCC(CO)CO . This compound is characterized as a colorless to pale yellow or reddish transparent liquid with a purity ≥97% (GC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentylpropane-1,3-diol can be achieved through several methods. One common approach involves the reduction of 2-pentylpropanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-pentylpropanal. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
2-Pentylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 2-Pentylpropanal or 2-pentylpropanoic acid.
Reduction: 2-Pentylpropane.
Substitution: 2-Pentylpropyl chloride or bromide.
Scientific Research Applications
2-Pentylpropane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its solubility properties.
Mechanism of Action
The mechanism of action of 2-Pentylpropane-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound may also participate in redox reactions, altering the oxidative state of other compounds and affecting biochemical pathways.
Comparison with Similar Compounds
Key Properties :
- Storage : Stable at ambient temperatures .
- Applications : Primarily used in research settings, including organic synthesis and material science, due to its dual hydroxyl functionalities and hydrophobic pentyl chain .
Comparison with Structurally Similar Compounds
The following compounds are structurally analogous to 2-pentylpropane-1,3-diol, differing in alkyl chain length or substituents, which significantly influence their physicochemical properties and analytical behavior.
2-Methylpropane-1,3-diol (Neopentyl Glycol)
- Molecular Formula : C₅H₁₂O₂
- Molecular Weight : 104.15 g/mol
- Structure : Central carbon bonded to two hydroxymethyl groups and a methyl group (–CH₃).
- Key Differences :
- Volatility : Higher volatility due to lower molecular weight, complicating recovery in analytical methods .
- Polarity : Increased polarity compared to this compound, leading to challenges in detection via single analytical methods .
- Stability : Demonstrated inconsistent results in kinetic migration tests, attributed to analyte instability .
2-Ethylhexanol
- Molecular Formula : C₈H₁₈O
- Molecular Weight : 130.23 g/mol
- Structure: A mono-alcohol with a branched ethylhexyl chain.
- Key Differences :
1,3-Propanediol Derivatives
For example, 1,3-propanediol (C₃H₈O₂) lacks alkyl branching, resulting in:
- Lower Hydrophobicity: Reduced compatibility with non-polar matrices.
- Higher Water Solubility : Limits applications in hydrophobic systems.
Data Table: Comparative Analysis
Research Findings and Practical Implications
- Migration Studies : The European Printing Ink Association (EuPIA) identified 2-methylpropane-1,3-diol as problematic in migration tests due to volatility and polarity, whereas this compound’s higher molecular weight and stability suggest better suitability for such applications .
- Synthetic Utility : The pentyl chain in this compound enhances hydrophobicity, making it preferable for synthesizing surfactants or polymers requiring balanced hydrophilic-lipophilic properties .
Q & A
Basic Research Questions
Q. What methods are recommended for determining the purity and structural identity of 2-Pentylpropane-1,3-diol?
To confirm purity, gas chromatography (GC) with ≥97% purity thresholds is commonly used, as reported for structurally similar diols . For structural identification, combine techniques such as:
- NMR spectroscopy (¹H and ¹³C) to resolve hydroxyl and alkyl proton environments.
- FT-IR spectroscopy to identify O-H stretching (3200–3600 cm⁻¹) and C-O bond vibrations (~1050–1150 cm⁻¹).
- Mass spectrometry (HRMS) for molecular ion ([M+H]⁺) verification (m/z 146.23 for C₈H₁₈O₂) .
Q. How should researchers handle discrepancies in physicochemical property data (e.g., density, viscosity) for this compound?
Contradictions in data may arise from impurities, temperature variations, or measurement techniques. Follow protocols from analogous alkanediols:
- Use vibrating-tube densitometers for density and rotational viscometers for viscosity, as validated for propane-1,3-diol derivatives .
- Report temperature control (±0.01 K) and calibration against reference standards (e.g., water or glycerol) to improve reproducibility .
Q. What safety protocols are critical for handling this compound in laboratory settings?
While direct toxicity data are limited, extrapolate from structurally related diols (e.g., 2,2-dimethylpropane-1,3-diol):
- Personal protective equipment (PPE): Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
- Storage: Under inert atmosphere (N₂/Ar) at 2–8°C to avoid oxidation or moisture absorption .
- First aid: Flush eyes/skin with water for 15 minutes; consult OECD 404/405 guidelines for irritation response protocols .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for this compound derivatives (e.g., amino-substituted analogs)?
Adapt methodologies from analogous diol syntheses:
- Reductive amination: Use LiOH or NaBH₄ to reduce intermediates (e.g., 2-amino-2-[alkylphenyl]ethyl derivatives) under anhydrous conditions .
- Purification: Employ fractional distillation or preparative HPLC with C18 columns to isolate diastereomers .
- Yield challenges: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to minimize byproducts like ether linkages or over-reduction .
Q. What analytical strategies resolve inconsistencies in migration or stability studies involving this compound?
Address volatility and matrix interference issues observed in migration testing (e.g., EUPIA studies):
- Headspace GC-MS: For volatile analytes, use cryogenic trapping to improve recovery rates .
- Matrix-matched calibration: Prepare standards in food simulants (e.g., 10% ethanol) to account for signal suppression/enhancement .
- Stability testing: Conduct accelerated degradation studies (40°C/75% RH) with LC-MS/MS to identify breakdown products (e.g., pentyl ethers or oxidized species) .
Q. How can computational models predict thermodynamic properties of this compound in solvent systems?
Leverage group contribution methods (e.g., UNIFAC) validated for diols:
- Parameterization: Use density/viscosity data from propane-1,3-diol analogs to refine interaction parameters .
- Validation: Compare predicted vs. experimental activity coefficients in aqueous/organic mixtures (e.g., water + this compound) .
- Limitations: Address deviations in non-ideal systems using molecular dynamics (MD) simulations with OPLS-AA force fields .
Q. What catalytic applications are feasible for this compound-based ligands?
Explore coordination chemistry inspired by vanadium/dinuclear cobalt complexes:
- Ligand design: Synthesize Schiff base derivatives (e.g., 2-ethyl-2-aminopropane-1,3-diol) for metal coordination .
- Characterization: Use X-ray crystallography to resolve metal-ligand geometries and cyclic voltammetry to assess redox activity .
- Catalytic testing: Evaluate oxidation/reduction performance in model reactions (e.g., alkene epoxidation) under aerobic conditions .
Q. Data Contradiction Analysis
Example: Discrepancies in migration study recoveries () highlight the need for method harmonization. Propose:
- Interlaboratory validation: Share spiked samples across labs to assess reproducibility (e.g., ISO 17025 protocols).
- Alternative detection: Replace GC with LC-ESI-MS for polar analytes to mitigate volatility losses .
Properties
IUPAC Name |
2-pentylpropane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-2-3-4-5-8(6-9)7-10/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYUFGNCUXTFTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948353 | |
Record name | 2-Pentylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25462-23-1 | |
Record name | 2-Pentyl-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25462-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Propanediol, 2-pentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pentylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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